![molecular formula C8H14O B1619259 Bicyclo[2.2.2]octan-1-ol CAS No. 20534-58-1](/img/structure/B1619259.png)

Bicyclo[2.2.2]octan-1-ol

Overview

Description

Bicyclo[2.2.2]octan-1-ol is a chemical compound with the molecular formula C8H14O . It is also known as 1-Hydroxybicyclo[2.2.2]octane . The average mass of this compound is 126.196 Da .

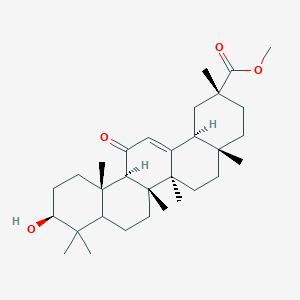

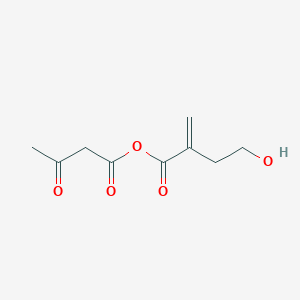

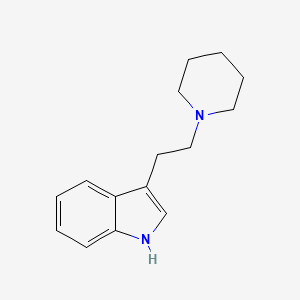

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.2]octan-1-ol consists of a bicyclic system with three carbon atoms in each ring and a hydroxyl group attached to one of the carbons . The structure is highly symmetrical, which may have implications for its chemical reactivity.Physical And Chemical Properties Analysis

Bicyclo[2.2.2]octan-1-ol has a density of 1.1±0.1 g/cm3, a boiling point of 199.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 50.7±6.0 kJ/mol, and it has a flash point of 79.2±10.9 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications

Synthesis and Structural Importance

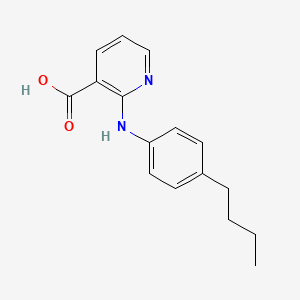

Bicyclo[2.2.2]octan-1-ol and its derivatives are important in the synthesis of complex molecular structures. These compounds serve as key intermediates in creating diverse and biologically active compounds due to their unique scaffolding properties. For instance, Heinrich et al. (2016) explored the diastereo- and enantioselective synthesis of polyfunctionalized diquinanes, hydrindanes, and decalins, highlighting the role of these bicyclic scaffolds in the formation of natural products and biologically active compounds (Heinrich et al., 2016). Similarly, Wang et al. (2018) demonstrated the selective construction of bicyclo[3.3.0]octan-1-ols, showcasing the tunable reactivity in organic synthesis (Wang et al., 2018).

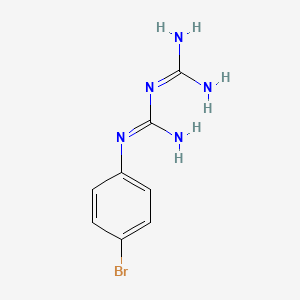

Antiprotozoal Activities

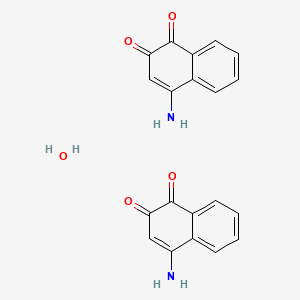

Research has also indicated the potential of bicyclo[2.2.2]octan-1-ol derivatives in antiprotozoal activities. Seebacher et al. (2005) investigated several bicyclo[2.2.2]octan-2-imines and esters for their antitrypanosomal and antiplasmodial activities. They found these compounds to exhibit significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005).

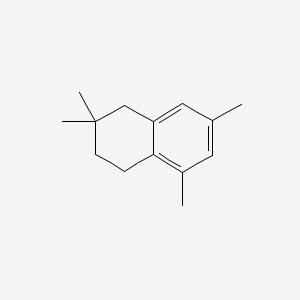

Functional Materials and Molecular Machines

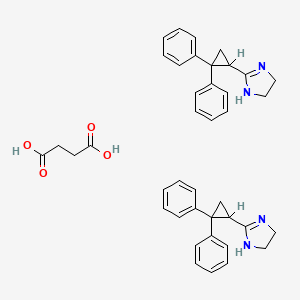

Bicyclo[2.2.2]octan-1-ol and its derivatives have been utilized in the development of functional materials and molecular machines. Lemouchi et al. (2011) synthesized 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) and demonstrated its use in creating ultra-fast molecular rotors, which can be instrumental in developing artificial molecular machines and functional materials (Lemouchi et al., 2011).

Mechanism of Action

Target of Action

The primary targets of Bicyclo[22This compound is a structural element found in a myriad of natural products , suggesting that it may interact with a variety of biological targets.

Mode of Action

The specific mode of action of Bicyclo[22It has been suggested that the compound may function through a tunneling mechanism . Further research is needed to elucidate the precise interactions between Bicyclo[2.2.2]octan-1-ol and its targets.

Biochemical Pathways

The biochemical pathways affected by Bicyclo[2.2.2]octan-1-ol are currently unknown. Given its structural similarity to other bioactive compounds , it is plausible that Bicyclo[2.2.2]octan-1-ol may influence a variety of biochemical pathways.

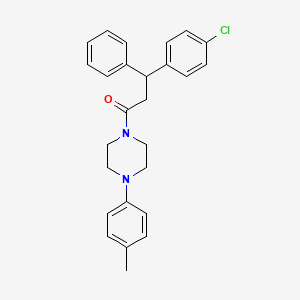

Pharmacokinetics

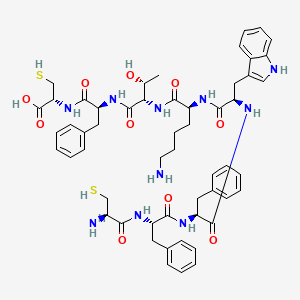

The absorption, distribution, metabolism, and excretion (ADME) properties of Bicyclo[22It has been incorporated into the structure of drugs such as imatinib and vorinostat, leading to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .

Result of Action

The molecular and cellular effects of Bicyclo[22As a component of various bioactive compounds , it may contribute to their overall biological effects.

properties

IUPAC Name |

bicyclo[2.2.2]octan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-4-1-7(2-5-8)3-6-8/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTOQJFVJGLVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174528 | |

| Record name | Bicyclo(2.2.2)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]octan-1-ol | |

CAS RN |

20534-58-1 | |

| Record name | Bicyclo(2.2.2)octan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020534581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.2)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.